m-Tolylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTOGZLZMLJZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201819 | |

| Record name | m-Tolylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-89-0 | |

| Record name | (3-Methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tolylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-Tolylhydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH79LJ6UD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Tolylhydrazine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tolylhydrazine, a key aromatic hydrazine, serves as a versatile building block in modern organic synthesis. This guide provides a comprehensive technical overview of this compound, with a focus on its synthesis, physicochemical properties, core reactivity, and significant applications in the pharmaceutical industry. We will delve into the mechanistic underpinnings of its hallmark reactions, present validated experimental protocols, and explore its role as a precursor to valuable indole scaffolds. This document is intended to be a practical resource for scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable insights.

Core Compound Identification

This compound is commercially available primarily as its more stable hydrochloride salt. For clarity and practical utility, this guide will address both the free base and its hydrochloride form.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| Synonyms | (3-methyl-phenyl)-hydrazine | 3-Methylphenylhydrazine hydrochloride |

| CAS Number | 536-89-0[1][2][3][4][5] | 637-04-7[6][7][8][9][10] |

| Molecular Formula | C₇H₁₀N₂[1][4] | C₇H₁₁ClN₂ (or C₇H₁₀N₂·HCl)[7][8][9] |

| Molecular Weight | 122.17 g/mol [1] | 158.63 g/mol [6][8] |

| Structure | CH₃C₆H₄NHNH₂ | CH₃C₆H₄NHNH₂ · HCl[6] |

Physicochemical and Spectroscopic Properties

The physical properties of this compound and its hydrochloride salt are critical for its handling, storage, and use in reactions.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Appearance | - | Pale cream to pale brown powder or fused solid[9] |

| Melting Point | - | 184-194 °C (decomposes)[6][10] |

| Boiling Point | 132-134 °C at 16 mmHg[2][3] | Not applicable |

| Solubility | Slightly soluble in water[1][2][3] | Soluble in water and alcohols[7] |

Spectroscopic Data

While a dedicated, publicly available spectrum for this compound is not readily found, data from analogous compounds and general principles of NMR spectroscopy allow for a reliable prediction of its spectral characteristics. The following are predicted chemical shifts (δ) in ppm.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons on NH₂ | Broad singlet | 2H | -NH₂ | |

| Proton on NH | Broad singlet | 1H | -NH-Ar | |

| Aromatic Protons | 6.6 - 7.2 | Multiplet | 4H | Ar-H |

| Methyl Protons | ~2.3 | Singlet | 3H | Ar-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic C-N | ~150 | C-NHNH₂ |

| Aromatic C-H | 110 - 130 | Ar C-H |

| Aromatic C-CH₃ | ~138 | Ar C-CH₃ |

| Methyl Carbon | ~21 | Ar-CH₃ |

Synthesis of this compound Hydrochloride: A Validated Protocol

The synthesis of arylhydrazines is a cornerstone of industrial and laboratory chemistry. The most reliable and widely used method proceeds via the diazotization of an aniline followed by reduction. Here, we detail a robust, self-validating protocol for the preparation of this compound hydrochloride from m-toluidine.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the need for a controlled, safe, and efficient reaction.

-

Diazotization at Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can be explosive at higher temperatures. Conducting the reaction in an ice bath is a critical safety measure to prevent decomposition.

-

Sodium Nitrite and Hydrochloric Acid: These reagents generate nitrous acid in situ, which is the active diazotizing agent. An excess of HCl is used to maintain a low pH, preventing the diazonium salt from coupling with unreacted m-toluidine.

-

Stannous Chloride (SnCl₂) as Reducing Agent: While other reducing agents like sodium sulfite can be used, stannous chloride provides a clean and efficient reduction of the diazonium salt to the corresponding hydrazine. The reaction is typically exothermic and requires careful, portion-wise addition.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound HCl.

Step-by-Step Laboratory Protocol

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-toluidine (1 mole) in concentrated hydrochloric acid (3 moles).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 moles) in water and add it dropwise to the m-toluidine solution, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of stannous chloride dihydrate (2.5 moles) in concentrated hydrochloric acid.

-

Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.

-

A precipitate of this compound hydrochloride will form.

-

Once the addition is complete, allow the mixture to stir for another 30 minutes.

-

-

Isolation and Purification (Self-Validation):

-

Collect the crude this compound hydrochloride by vacuum filtration and wash the filter cake with a small amount of cold water.

-

Validation Step: A small sample of the crude product can be analyzed by TLC to assess purity.

-

Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Final Validation: The final product should be a crystalline solid. Its identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

-

Core Reactivity: The Fischer Indole Synthesis

The most significant reaction of this compound is the Fischer indole synthesis, a powerful method for constructing the indole ring system, which is a privileged scaffold in medicinal chemistry.[11][12][13][14] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of this compound with an aldehyde or ketone.

Reaction Mechanism

The mechanism is a sophisticated sequence of equilibria and rearrangements:

-

Hydrazone Formation: this compound reacts with a carbonyl compound (e.g., acetone) to form the corresponding m-tolylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer.

-

[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[11][12]

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

-

Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to form the final, stable indole ring.

Mechanistic Diagram

Caption: Key steps in the Fischer indole synthesis mechanism.

Applications in Drug Development and Discovery

The indole nucleus is a core component of numerous pharmaceuticals, and the Fischer indole synthesis is a primary route to access this scaffold. This compound, as a precursor, plays a vital role in the synthesis of biologically active molecules.

Synthesis of 6-Methylindole Scaffolds

The reaction of this compound with various ketones and aldehydes leads to the formation of 6-methyl-substituted indoles. For example, the reaction with acetone yields 2,3,6-trimethylindole. These 6-methylindole derivatives are valuable intermediates in pharmaceutical development, particularly for drugs targeting neurological disorders and in cancer research.[15]

Precursor to Biologically Active Compounds

Indole-based drugs have a wide range of pharmacological activities. While a direct blockbuster drug synthesized from this compound is not prominently documented, the 6-methylindole scaffold it generates is found in numerous research compounds and is structurally related to approved drugs. For instance, many serotonin receptor agonists used as antimigraine medications (triptans) are indole derivatives, often synthesized via the Fischer method.[11][14] The ability to introduce a methyl group at the 6-position of the indole ring allows for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

This compound hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a dust mask (e.g., N95).[6][10] Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

Ingestion: If swallowed, call a poison center or doctor immediately.

-

Inhalation: Move victim to fresh air.

-

Conclusion

This compound is a fundamentally important reagent in organic synthesis, offering an efficient pathway to the valuable 6-methylindole scaffold. Its synthesis from readily available m-toluidine is a well-established process, and its reactivity, dominated by the Fischer indole synthesis, provides access to a diverse range of heterocyclic compounds. For researchers in drug discovery, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for the rational design and synthesis of novel therapeutic agents.

References

- 1. This compound , 97 , 536-89-0 - CookeChem [cookechem.com]

- 2. This compound | CAS#:536-89-0 | Chemsrc [chemsrc.com]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 536-89-0 | Benchchem [benchchem.com]

- 6. 间甲基苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 637-04-7: Hydrazine, (3-methylphenyl)-, hydrochloride … [cymitquimica.com]

- 8. m-Tolylhydrazinium(1+) chloride | C7H11ClN2 | CID 71562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A13667.14 [thermofisher.com]

- 10. 间甲基苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 15. chemimpex.com [chemimpex.com]

Spectroscopic Profile of m-Tolylhydrazine: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for m-tolylhydrazine, with a primary focus on its hydrochloride salt, for which more extensive data is publicly available. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification, characterization, and quality control of chemical compounds. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of this compound. This guide emphasizes the "why" behind the data, grounding the interpretations in fundamental principles of spectroscopy and chemical structure.

Introduction: The Significance of Spectroscopic Characterization

This compound, also known as 3-methylphenylhydrazine, is a valuable building block in organic synthesis, particularly in the creation of pharmaceuticals and other bioactive molecules. Its structural elucidation is paramount for ensuring the identity and purity of starting materials and final products. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and bonding within a molecule. This guide will systematically explore the NMR, IR, and MS data to construct a comprehensive spectroscopic fingerprint of this compound.

It is important to note that much of the available spectroscopic data is for This compound hydrochloride (CH₃C₆H₄NHNH₂ · HCl) . The presence of the hydrochloride salt will influence the spectroscopic features, particularly of the hydrazine moiety. Throughout this guide, we will address the data for the hydrochloride salt and discuss the expected differences for the free base.

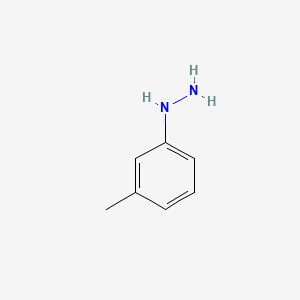

Molecular Structure

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound hydrochloride, the spectrum is typically recorded in a solvent like DMSO-d₆ to observe the exchangeable NH protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Hydrochloride

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | ~6.7 - 7.2 | Multiplet | 4H |

| -NH-NH₃⁺ | Broad singlet(s) | Broad s | 4H |

| -CH₃ | ~2.3 | Singlet | 3H |

Interpretation:

-

Aromatic Protons (δ ~6.7 - 7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The meta-substitution pattern leads to distinct chemical shifts for each proton, and their coupling will result in a complex splitting pattern.

-

Hydrazine Protons (-NH-NH₃⁺): In the hydrochloride salt, the hydrazine group is protonated. These protons are acidic and their signal is often broad due to chemical exchange with the solvent and quadrupolar effects of the nitrogen atoms. In DMSO-d₆, these may appear as one or two broad singlets. For the free base in a non-acidic solvent like CDCl₃, one would expect to see distinct signals for the -NH and -NH₂ protons, which would likely be broader than C-H signals.

-

Methyl Protons (-CH₃, δ ~2.3 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrument: A 300 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic region.

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1D proton pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

Figure 2: General workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-N | ~140-150 |

| Aromatic C-CH₃ | ~135-140 |

| Aromatic C-H | ~110-130 |

| -CH₃ | ~20-25 |

Interpretation:

-

Aromatic Carbons (δ ~110-150 ppm): The six aromatic carbons will give rise to six distinct signals in the proton-decoupled ¹³C NMR spectrum. The carbon attached to the nitrogen (C-N) will be the most downfield due to the electronegativity of nitrogen. The carbon bearing the methyl group (C-CH₃) will also be downfield. The remaining four aromatic C-H carbons will appear in the region of δ 110-130 ppm.

-

Methyl Carbon (-CH₃, δ ~20-25 ppm): The methyl carbon is shielded and appears in the upfield region of the spectrum.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument: A spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled ¹³C pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The solvent peaks are used for calibration (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| N-H Bend | ~1600 | Medium |

| C-N Stretch | 1350-1250 | Medium |

| C-H Bend (out-of-plane) | 900-675 | Strong |

Interpretation:

-

N-H Stretching: For the hydrochloride salt, a very broad and strong absorption is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretches in an ammonium salt (R-NH₃⁺). For the free base, one would expect sharper N-H stretching bands for the -NH and -NH₂ groups, typically in the 3400-3200 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

-

C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

N-H Bending: The N-H bending vibration often appears around 1600 cm⁻¹, sometimes overlapping with the aromatic C=C stretching bands.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1350-1250 cm⁻¹ range.

-

C-H Bending (out-of-plane): The strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can be diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol (IR):

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of the empty sample compartment (or just the ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺• (Molecular Ion) | 122 |

| [M-15]⁺ | 107 |

| [M-29]⁺ | 93 |

| [C₆H₅N]⁺• | 91 |

| [C₆H₅]⁺ | 77 |

Interpretation:

-

Molecular Ion ([M]⁺•): The molecular ion peak for this compound (the free base) is expected at an m/z of 122, corresponding to its molecular weight. This peak should be reasonably abundant. In the case of the hydrochloride salt, the HCl is typically lost in the ion source, so the spectrum will be that of the free base.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): This would result in a peak at m/z 107.

-

Loss of the hydrazine moiety (•NHNH₂): This would lead to a peak at m/z 91, corresponding to the tolyl cation.

-

Loss of N₂H₃•: This would give a fragment at m/z 93.

-

Further fragmentation of the tolyl cation can lead to the phenyl cation at m/z 77.

-

Figure 3: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound, which will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 123.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a robust fingerprint for the identification and characterization of this compound, primarily in its hydrochloride form. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for unambiguous confirmation of the molecule's structure. It is crucial for researchers to consider the form of the sample (free base vs. salt) as it can significantly impact the observed spectroscopic features, particularly for the labile hydrazine protons. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently interpret their analytical data.

An In-depth Technical Guide to the Synthesis and Characterization of Novel m-Tolylhydrazine Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of novel derivatives of m-tolylhydrazine, a versatile building block in modern synthetic and medicinal chemistry. The inherent reactivity of the hydrazine functional group (-NH-NH₂) allows for a diverse range of chemical transformations, including condensations and cyclizations, leading to a wide array of heterocyclic compounds with significant pharmacological potential.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We will delve into the strategic considerations behind experimental design, robust characterization methodologies, and the validation of newly synthesized molecular entities.

Introduction: The Significance of this compound in Heterocyclic Chemistry

This compound, also known as 3-methylphenylhydrazine, serves as a critical precursor in the synthesis of various heterocyclic systems. Its derivatives are of particular interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The strategic placement of the methyl group on the phenyl ring can influence the electronic and steric properties of the resulting derivatives, potentially modulating their pharmacological profiles.

This guide will focus on two of the most powerful synthetic transformations involving this compound: the Fischer indole synthesis and the synthesis of pyrazole derivatives. These reactions exemplify the utility of this compound in constructing complex molecular architectures from relatively simple starting materials.

Synthetic Methodologies: From Precursor to Product

The synthesis of novel derivatives from this compound requires a careful selection of reagents, catalysts, and reaction conditions to achieve desired products with high yield and purity.

The Fischer Indole Synthesis: A Classic Route to Indole Scaffolds

The Fischer indole synthesis is a venerable and highly effective method for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of this compound and a suitable ketone or aldehyde.[6][7]

Causality in Experimental Design: The choice of the acid catalyst is a critical parameter in the Fischer indole synthesis. Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), can be employed.[5][6][7] The selection depends on the reactivity of the substrates and the desired reaction kinetics. For instance, a milder acid like acetic acid is often sufficient and can minimize side reactions.[6][8] The reaction temperature is another key variable; while some reactions proceed at room temperature, others may require reflux to drive the reaction to completion.[6][8]

This protocol details the synthesis of a methyl-substituted indolenine from this compound hydrochloride and isopropyl methyl ketone.[6][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1.89 mmol) and isopropyl methyl ketone (1.89 mmol).

-

Solvent and Catalyst Addition: Add glacial acetic acid (3 g, ~0.05 mol) to the flask.[6]

-

Reaction Progression: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), neutralize the reaction mixture with a 1 M solution of sodium hydroxide (NaOH).

-

Extraction: Dilute the mixture with water (100 mL) and extract the product with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (3 x 100 mL).[6]

-

Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]

Self-Validating System: The success of the synthesis is continuously monitored by TLC, allowing for real-time assessment of the reaction's progress and the formation of the desired product. The final purity is confirmed through the characterization techniques detailed in the subsequent section.

Caption: Workflow for the Fischer Indole Synthesis of a substituted indolenine.

Pyrazole Synthesis: Constructing Five-Membered Heterocycles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are prevalent in a wide range of pharmaceuticals.[9][10] The synthesis of pyrazole derivatives from this compound typically involves the condensation with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[11][12]

Causality in Experimental Design: The regioselectivity of the cyclocondensation reaction is a key consideration in pyrazole synthesis.[9] The nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions can influence which nitrogen atom of the hydrazine attacks which carbonyl group, potentially leading to a mixture of regioisomers. The use of specific catalysts or solvents can often steer the reaction towards a single, desired isomer.[12]

This protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from this compound and a β-diketone.

-

Reactant Preparation: In a suitable solvent such as ethanol or acetic acid, dissolve the substituted 1,3-diketone (1.0 eq).

-

Hydrazine Addition: Add this compound (1.0-1.2 eq) to the solution.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture. If an acidic solvent was used, neutralize with a suitable base (e.g., aqueous sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Generalized mechanism for the synthesis of a substituted pyrazole.

Comprehensive Characterization of Novel Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized compounds are paramount.[2] A combination of spectroscopic and analytical techniques is essential for a thorough characterization.[1][13]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule.[13] For this compound derivatives, characteristic signals for the aromatic protons, the methyl group protons, and the protons of the newly formed heterocyclic ring are expected. For example, in the ¹H-NMR spectrum of an indolenine derivative, a singlet for the Ar-CH₃ would be observed around δ = 2.1 ppm, and singlets for the gem-dimethyl groups at C-3 would appear around δ = 1.16 ppm.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies to look for in these derivatives include N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).[3][13]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula.[3][14]

Analytical and Thermal Techniques

-

Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a compound, providing empirical formula validation.[2] For a pure sample, the experimentally determined percentages should be within ±0.4% of the calculated values.[2]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of the synthesized compounds.[2]

Data Presentation: A Comparative Summary

The following table provides a hypothetical example of the characterization data for a synthesized this compound derivative.

| Technique | Observed Data | Interpretation |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.20-6.80 (m, 4H, Ar-H), 2.35 (s, 3H, Ar-CH₃), 1.25 (s, 6H, C(CH₃)₂) | Aromatic protons, tolyl methyl group, and gem-dimethyl groups are present. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 175.2, 145.8, 138.1, 129.5, 124.3, 121.7, 119.8, 54.6, 25.1, 21.5 | Confirms the carbon skeleton of the indole derivative. |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2980 (Aliphatic C-H), 1620 (C=N) | Presence of aromatic, aliphatic, and imine functionalities. |

| MS (EI) | m/z 173 [M]⁺ | Molecular ion peak corresponds to the expected molecular weight. |

| Elemental Analysis | Calculated for C₁₂H₁₅N: C, 83.19; H, 8.73; N, 8.08. Found: C, 83.25; H, 8.69; N, 8.02. | Experimental values are in close agreement with the calculated values.[8] |

Conclusion and Future Directions

This guide has provided a detailed framework for the synthesis and characterization of novel this compound derivatives, with a focus on the Fischer indole and pyrazole syntheses. The protocols and characterization methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this area. The versatility of this compound as a synthetic precursor continues to offer exciting opportunities for the discovery of new bioactive molecules. Future work could explore microwave-assisted synthesis or the use of green chemistry approaches to further optimize these synthetic routes.[1][2]

References

- 1. psvmkendra.com [psvmkendra.com]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 4. benchchem.com [benchchem.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. bg.copernicus.org [bg.copernicus.org]

An In-depth Technical Guide to the Reaction of m-Tolylhydrazine with Carbonyl Compounds

Abstract

The reaction between arylhydrazines and carbonyl compounds, famously known as the Fischer indole synthesis, represents a cornerstone of heterocyclic chemistry. This guide provides an in-depth technical analysis of the reaction mechanism, focusing specifically on the use of meta-tolylhydrazine. We will dissect the multi-step mechanism from hydrazone formation to the pivotal[1][1]-sigmatropic rearrangement and final cyclization. A critical focus is placed on the question of regioselectivity, a direct consequence of the meta-methyl substituent, and the factors that govern the formation of isomeric indole products. This document synthesizes mechanistic theory with practical, field-proven insights into experimental design, catalyst selection, and protocol execution, aiming to equip researchers in drug development and organic synthesis with the expert knowledge required to effectively harness this powerful transformation.

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class and the anti-inflammatory agent Indomethacin.[2][3] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely applied methods for constructing this aromatic heterocycle.[4][5] The reaction facilitates the synthesis of substituted indoles through the acid-catalyzed cyclization of an arylhydrazone, itself derived from the condensation of an arylhydrazine with an aldehyde or ketone.[5]

This guide focuses on a specific, yet illustrative, reactant: m-tolylhydrazine. The presence of the methyl group on the aromatic ring introduces a layer of complexity and nuance—specifically, the challenge of regioselectivity—that provides a deeper understanding of the electronic and steric forces governing the reaction's outcome. Understanding this specific case provides a powerful framework for predicting and controlling the synthesis of a wide array of substituted indoles crucial to modern drug discovery.

Part 1: The Core Mechanism - A Stepwise Dissection of the Fischer Indole Synthesis

The Fischer indole synthesis is not a single transformation but a cascade of acid-catalyzed reactions.[6] Each step presents unique mechanistic features and experimental levers that can be adjusted to control the reaction's efficiency.

Step 1: Reversible Formation of the m-Tolylhydrazone

The synthesis begins with the nucleophilic addition of this compound to a carbonyl compound (aldehyde or ketone) to form a hydrazone intermediate.[7][8] This condensation reaction is typically performed in a protic solvent like acetic acid or ethanol and is acid-catalyzed.[6] The carbonyl oxygen is protonated by the acid, enhancing its electrophilicity and facilitating the attack by the terminal nitrogen of the hydrazine. A subsequent dehydration step yields the stable m-tolylhydrazone. While this intermediate can be isolated, the synthesis is often performed as a one-pot process where the hydrazone is generated in situ and immediately subjected to cyclization conditions.[6][9]

Step 2: Tautomerization to the Ene-hydrazine Intermediate

The formed hydrazone is in equilibrium with its tautomer, the ene-hydrazine.[4][10] This acid-catalyzed tautomerization is a critical prerequisite for the subsequent rearrangement. It involves the protonation of the imine nitrogen, followed by deprotonation at the α-carbon of the original carbonyl moiety. This step breaks the aromaticity of the phenyl ring in the subsequent rearrangement and establishes the necessary electronic configuration for the key bond-forming event. The stability of this ene-hydrazine intermediate can significantly influence the overall reaction outcome and regioselectivity.[11]

Step 3: The[1][1]-Sigmatropic Rearrangement (Aza-Cope Rearrangement)

This is the heart of the Fischer indole synthesis.[12] The protonated ene-hydrazine undergoes a concerted, thermally or acid-promoted pericyclic reaction known as a[1][1]-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements.[4][13] This step is irreversible and forms a new, crucial carbon-carbon bond between the aromatic ring and the α-carbon of the former carbonyl compound.[10] The N-N bond is cleaved, and a di-imine intermediate is formed. Isotopic labeling studies have definitively shown that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[2][4] While concerted, computational studies have shown that the transition state can have a dissociative character, and excessive stabilization of N-N bond cleavage can lead to reaction failure.[14]

Step 4: Rearomatization, Cyclization, and Ammonia Elimination

The di-imine intermediate rapidly undergoes tautomerization to regain aromaticity.[15] The resulting aromatic diamine then undergoes an intramolecular cyclization. The terminal amino group attacks the imine carbon, forming a five-membered aminoacetal (or aminal) ring.[4] Finally, under the acidic conditions, this aminal eliminates a molecule of ammonia (NH₃) in an irreversible step, which drives the reaction to completion.[10] The loss of ammonia results in the formation of the thermodynamically stable, aromatic indole ring.[4]

Diagram 1: The Core Reaction Mechanism

A visual representation of the stepwise mechanism from reactants to the final indole product.

Part 2: The Critical Question of Regioselectivity with this compound

When an unsymmetrical ketone or this compound is used, the[1][1]-sigmatropic rearrangement can proceed through two different pathways, leading to a mixture of regioisomeric indoles. With this compound, cyclization can occur at the carbon ortho to the hydrazine group (C2) or the carbon para to it (C6). This results in the potential formation of either a 4-methylindole or a 6-methylindole derivative.

A study involving the reaction of this compound hydrochloride with 2-methylcyclohexanone in glacial acetic acid reported the formation of two isomers: 4a,5-dimethyl- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole, which correspond to cyclization at the two possible positions.[10] The outcome of this regioselectivity is a delicate balance of:

-

Steric Hindrance: The path of least steric hindrance is generally favored. Cyclization at the position with less steric crowding from the methyl group or the substituents on the ketone is often the major pathway.

-

Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the adjacent carbon atoms on the aromatic ring, thereby affecting the rate of the C-C bond formation.

-

Acid Catalyst: The nature and strength of the acid catalyst can influence the transition state of the rearrangement, sometimes altering the ratio of the products.[16] For instance, weaker acids like acetic acid may favor one isomer, while stronger acids or Lewis acids might favor another.[16]

Predicting the major product requires careful consideration of the specific carbonyl partner. For instance, with a sterically demanding ketone, cyclization is more likely to occur at the less hindered C6 position, leading to the 6-methylindole derivative.

Part 3: Experimental Considerations & Protocol

The success of the Fischer indole synthesis is highly dependent on the choice of catalyst and reaction conditions.

Catalyst Selection: A Self-Validating System

The choice of acid catalyst is a critical parameter.[10] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[4][17]

-

Why choose a Lewis acid like ZnCl₂? Zinc chloride is one of the most common catalysts.[6][17] It is effective at promoting the reaction at moderate temperatures and is particularly useful for less reactive substrates. Its coordinating ability can help stabilize the key intermediates.

-

When is a Brønsted acid like PPA or acetic acid preferred? Polyphosphoric acid is an excellent dehydrating agent and solvent, often driving the reaction to completion at higher temperatures. Glacial acetic acid can serve as both a solvent and a catalyst, providing a milder alternative that is often sufficient for reactive substrates.[5]

The "self-validating" aspect of catalyst selection involves running small-scale trials. A successful protocol is one where the chosen catalyst provides a good yield of the desired regioisomer with minimal side products, as confirmed by techniques like Thin Layer Chromatography (TLC) during reaction monitoring.

| Catalyst Type | Examples | Typical Conditions & Causality |

| Brønsted Acids | HCl, H₂SO₄, Acetic Acid, PPA | Often used when the acid can also act as the solvent (e.g., acetic acid, PPA). PPA is highly viscous and effective for high-temperature reactions, acting as both catalyst and dehydrating agent. |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Effective for a broad range of substrates. They coordinate to nitrogen and oxygen atoms, facilitating key bond-breaking and bond-forming steps. ZnCl₂ is a versatile and cost-effective choice.[17] |

Detailed Experimental Protocol: Synthesis of 2,3,5-Trimethylindole

This protocol describes a representative synthesis using p-tolylhydrazine (as a well-documented analogue to this compound) and isopropyl methyl ketone. The principles are directly transferable.[5]

Materials:

-

p-Tolylhydrazine hydrochloride (1.62 mmol)

-

Isopropyl methyl ketone (1.62 mmol)

-

Glacial acetic acid (~2 g)

-

1 M Sodium hydroxide solution

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 eq, 1.62 mmol) and isopropyl methyl ketone (1.0 eq, 1.62 mmol).

-

Solvent/Catalyst Addition: Add glacial acetic acid (~2 mL). The acid serves as both the solvent and the catalyst for this transformation.

-

Reaction Execution: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-3 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting hydrazine), cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide until the pH is ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Dilute with water (~20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure 2,3,5-trimethylindole.

Diagram 2: Experimental Workflow

A flowchart visualizing the key steps of the synthesis protocol.

Conclusion

The reaction of this compound with carbonyl compounds is a powerful illustration of the Fischer indole synthesis, a reaction that has remained indispensable for over a century. This guide has illuminated the detailed mechanistic pathway, from the initial condensation to the decisive[1][1]-sigmatropic rearrangement and final aromatization. For the practicing scientist, understanding the nuances of regioselectivity introduced by the meta-methyl group is paramount for predictive synthesis. By carefully selecting catalysts and controlling reaction conditions, researchers can navigate these complexities to efficiently synthesize specifically substituted indoles. This mechanistic and practical knowledge is fundamental for professionals in drug development, where the rational design and synthesis of novel indole-based therapeutics continue to be a thriving area of research.

References

- 1. synarchive.com [synarchive.com]

- 2. reddit.com [reddit.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of m-Tolylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tolylhydrazine, particularly in its hydrochloride salt form, is a crucial reagent in synthetic organic chemistry, most notably in the Fischer indole synthesis for the creation of pharmacologically active compounds. An intimate understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and application in laboratory and industrial settings. This guide provides a comprehensive analysis of the thermal properties of this compound, detailing its decomposition profile and the nature of its degradation products. We will explore the causality behind experimental choices for thermal analysis, present detailed protocols, and discuss the associated hazards to promote a culture of safety and scientific rigor.

Introduction: The Significance of this compound in a Thermal Context

This compound (3-methylphenylhydrazine) is an aromatic hydrazine derivative widely employed as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its structural motif is a key precursor for building heterocyclic ring systems, a common feature in many drug molecules. The hydrochloride salt is often preferred due to its increased stability compared to the free base.

However, the hydrazine functional group is inherently energetic. The N-N single bond is relatively weak, making compounds like this compound susceptible to decomposition upon heating. This thermal decomposition can be exothermic and may release toxic and flammable gases, posing significant safety risks if not properly managed. For drug development professionals, understanding these thermal properties is critical for process safety, scalability, and ensuring the stability of synthetic intermediates. This guide serves as a foundational resource for evaluating and mitigating these risks.

Physicochemical and Safety Profile

A baseline understanding of the compound's properties is the first step in a thorough thermal hazard assessment.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1][2] |

| Synonyms | 3-Methylphenylhydrazine hydrochloride | [1][2] |

| CAS Number | 637-04-7 | [1][3][4] |

| Molecular Formula | CH₃C₆H₄NHNH₂ · HCl | [1] |

| Molecular Weight | 158.63 g/mol | [1][3][5] |

| Appearance | Pale cream to brown powder or fused solid | [4] |

| Melting Point | ~184-194 °C (with decomposition) | [1][5] |

Safety Synopsis: this compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][5][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, is mandatory when handling this substance.[1][7] It should be stored in a cool, dry, well-ventilated place away from heat and sources of ignition.[7][8]

Thermal Stability Analysis: A Methodological Approach

To quantify the thermal stability of this compound, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It reveals the temperatures at which decomposition (mass loss) begins and the stages involved.[9][11]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It identifies exothermic (heat-releasing) or endothermic (heat-absorbing) events like melting, crystallization, and decomposition.[9]

The combination of these techniques provides a comprehensive picture of the material's behavior upon heating.[9]

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a chemical like this compound.

References

- 1. This compound 99 637-04-7 [sigmaaldrich.com]

- 2. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound 99 637-04-7 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound, 97%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. iitk.ac.in [iitk.ac.in]

- 10. Thermal Analysis [perkinelmer.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Electronic Effects of the Methyl Group in m-Tolylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects exerted by the methyl group on the hydrazine moiety in the m-tolylhydrazine molecule. Moving from foundational principles to specific molecular implications, we dissect the interplay of inductive and resonance effects, emphasizing the unique influence conferred by the meta substitution pattern. The dominant effect is identified as a weak, electron-donating inductive effect (+I), which subtly modulates the electron density, basicity, and reactivity of the hydrazine group. This guide synthesizes theoretical principles with practical, field-proven insights, offering protocols for experimental and computational characterization relevant to researchers in chemical synthesis and drug development.

Foundational Principles: Electronic Effects in Aromatic Systems

To understand the nuanced behavior of this compound, one must first grasp the fundamental electronic effects that substituents impart upon an aromatic ring. These effects govern the distribution of electron density within the molecule, thereby dictating its reactivity and physical properties. Two primary mechanisms are at play: the inductive effect and the resonance effect.

The Inductive Effect (I)

The inductive effect is the polarization of a sigma (σ) bond due to electronegativity differences between adjacent atoms.[1] This effect is transmitted through the sigma bond framework of the molecule, weakening with distance. Alkyl groups, such as the methyl group (-CH3), are considered to have a positive inductive effect (+I) . The sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbon of the benzene ring, leading to a net donation of electron density from the methyl group to the ring through the C-C sigma bond.[2][3]

The Resonance (Mesomeric) Effect (M) and Hyperconjugation

The resonance effect involves the delocalization of pi (π) electrons or lone pairs between a substituent and the π-system of the aromatic ring.[4] For a methyl group, this donation occurs through a specific type of resonance known as hyperconjugation . This is the interaction of the electrons in the C-H sigma bonds of the methyl group with the adjacent empty or partially filled p-orbitals of the aromatic ring.[2] This delocalization effectively donates electron density into the ring's π-system and is considered a positive resonance effect (+M).[2][5]

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 2,5-Dimethylindole and 2,7-Dimethylindole from m-Tolylhydrazine Hydrochloride

Introduction: Unraveling the Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and remarkably versatile reaction in the annals of organic chemistry, has remained a cornerstone for the construction of the indole nucleus since its discovery by Hermann Emil Fischer in 1883.[1] This powerful acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone continues to be a method of choice for the synthesis of a vast array of indole-containing compounds, which are prevalent scaffolds in pharmaceuticals, natural products, and functional materials.[2][3]

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2,5-dimethylindole and its isomer, 2,7-dimethylindole, utilizing m-tolylhydrazine hydrochloride and acetone. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and offer critical insights into the expected regioselectivity and product characterization.

Mechanistic Rationale: The "Why" Behind the Synthesis

The Fischer indole synthesis is a sophisticated sequence of chemical transformations initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate, often not isolated, is the launching point for the core indole-forming cascade.[4]

The accepted mechanism, first proposed by Robinson, involves several key steps:[5]

-

Hydrazone Formation: this compound reacts with acetone in the presence of an acid catalyst to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine isomer.

-

[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a concerted rearrangement forges a new C-C bond, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Regioselectivity with this compound

A critical consideration when using a meta-substituted phenylhydrazine like this compound is the potential for the formation of two constitutional isomers. The[2][2]-sigmatropic rearrangement can occur at either of the two ortho positions relative to the hydrazine moiety on the aromatic ring. In the case of this compound, this leads to the formation of both 2,5-dimethylindole and 2,7-dimethylindole .

Generally, the electronic nature of the substituent at the meta position can influence the regioselectivity. Electron-donating groups, such as the methyl group in this compound, tend to favor the formation of the 6-substituted indole (in this case, corresponding to 2,5-dimethylindole). However, with a weakly directing group like methyl, a mixture of both isomers is often obtained.[6] Therefore, the experimental protocol must account for the separation and characterization of both potential products.

Materials and Equipment

| Reagents | Grade | Supplier |

| This compound hydrochloride | 99% | Sigma-Aldrich |

| Acetone | ACS Grade | Fisher Scientific |

| Glacial Acetic Acid | ACS Grade | VWR |

| Sodium Hydroxide | Pellets, ACS Grade | EMD Millipore |

| Dichloromethane | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Granular, ACS Grade | J.T. Baker |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Hexane | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Equipment |

| Round-bottom flask (100 mL) |

| Reflux condenser |

| Magnetic stirrer and stir bar |

| Heating mantle |

| Separatory funnel (250 mL) |

| Rotary evaporator |

| Thin-Layer Chromatography (TLC) plates (silica gel) |

| UV lamp for TLC visualization |

| Glass chromatography column |

| Standard laboratory glassware |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Fischer indole synthesis.[5][7]

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup

1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.59 g, 10 mmol).

1.2. Add acetone (0.64 g, 11 mmol, 1.1 equivalents) to the flask.

1.3. Carefully add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.

Step 2: Reaction

2.1. Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle.

2.2. With vigorous stirring, heat the reaction mixture to reflux (approximately 118 °C).

2.3. Maintain the reflux for 2-3 hours.

Step 3: Reaction Monitoring

3.1. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

3.2. Prepare a TLC chamber with a suitable eluent system (e.g., 10% ethyl acetate in hexane).

3.3. Spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting material.

3.4. The reaction is complete when the starting hydrazine spot has been consumed and a new, less polar product spot (or spots) is observed.

Step 4: Workup

4.1. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

4.2. Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control any exotherm.

4.3. Transfer the neutralized mixture to a 250 mL separatory funnel.

4.4. Dilute the aqueous mixture with deionized water (50 mL).

4.5. Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

4.6. Combine the organic layers.

Step 5: Drying and Concentration

5.1. Dry the combined organic layers over anhydrous sodium sulfate.

5.2. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Step 6: Purification

6.1. The crude product, a mixture of 2,5-dimethylindole and 2,7-dimethylindole, can be purified by silica gel column chromatography.[8]

6.2. Prepare a slurry of silica gel in hexane and pack a chromatography column.

6.3. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

6.4. Load the adsorbed product onto the column.

6.5. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).

6.6. Collect fractions and monitor by TLC to isolate the two isomers.

Characterization of Products

The two isomers can be distinguished by their physical and spectroscopic properties.

| Property | 2,5-Dimethylindole | 2,7-Dimethylindole |

| Melting Point | 112-113 °C[9] | Data not readily available |

| Appearance | White to pale brown crystals | Data not readily available |

| ¹H NMR (CDCl₃) | δ ~7.7 (br s, 1H, NH), ~7.1 (d, 1H), ~7.0 (s, 1H), ~6.8 (d, 1H), ~6.1 (s, 1H), ~2.4 (s, 3H), ~2.3 (s, 3H) | δ ~7.8 (br s, 1H, NH), ~7.2 (d, 1H), ~6.9-6.8 (m, 2H), ~6.2 (s, 1H), ~2.4 (s, 3H), ~2.4 (s, 3H) |

| ¹³C NMR (CDCl₃) | Characteristic signals for indole core and two methyl groups. | Characteristic signals for indole core and two methyl groups. |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. It is recommended to consult reference spectra if available.[10][11]

Safety Precautions

Personal Protective Equipment (PPE):

-

Wear safety glasses or goggles at all times.

-

Wear a lab coat and closed-toe shoes.

-

Wear nitrile gloves.

Chemical Hazards:

-

This compound hydrochloride: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10]

-

Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer.

-

Acetone: Highly flammable liquid and vapor.

Handling Procedures:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Avoid inhalation of dust, fumes, and vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2,5-Dimethylindole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 2,5-Dimethyl-1H-indole | C10H11N | CID 70965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

The Strategic Application of m-Tolylhydrazine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide for Researchers

Introduction: The Pivotal Role of m-Tolylhydrazine in Heterocyclic Chemistry for Drug Discovery

In the landscape of pharmaceutical synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and development. Among the myriad of reagents available to the medicinal chemist, this compound (3-methylphenylhydrazine) emerges as a particularly versatile and powerful building block. Its utility is primarily anchored in its capacity to participate in classic cyclization reactions, providing access to privileged structures such as indoles and pyrazoles. These heterocyclic systems are not merely molecular frameworks; they are often the core components of a vast array of clinically significant drugs, spanning therapeutic areas from oncology to neurology.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices. We will delve into the mechanistic underpinnings of key reactions, present detailed and validated experimental procedures, and highlight the connection between these intermediates and marketed pharmaceuticals.

Part 1: The Fischer Indole Synthesis - Crafting the Indole Nucleus

The Fischer indole synthesis is arguably the most prominent application of arylhydrazines, including this compound. This venerable reaction, discovered by Hermann Emil Fischer in 1883, remains a highly reliable and scalable method for constructing the indole ring system[1]. The use of this compound specifically allows for the synthesis of 6-methyl-substituted indoles, which are valuable precursors for a range of pharmaceutical agents.

Mechanistic Insight and Strategic Considerations

The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a hydrazone. This is followed by tautomerization to an enamine, which then undergoes a[2][2]-sigmatropic rearrangement—the critical bond-forming step. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[1][3]

The choice of acid catalyst is a critical parameter that can significantly influence the reaction's efficiency. A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) have been successfully employed.[1] The selection often depends on the specific substrates and the desired reaction conditions.

Caption: Workflow of the Fischer Indole Synthesis.

Application in Pharmaceutical Synthesis: The Case of 6-Methylindole

6-Methylindole is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, indole derivatives are central to the structure of many anti-cancer agents, including kinase inhibitors. Notably, the indole scaffold is a precursor in the synthesis of complex molecules like Osimertinib, a targeted therapy for non-small cell lung cancer.

Detailed Experimental Protocol: Synthesis of 6-Methylindole

This protocol details the synthesis of 6-methylindole from this compound hydrochloride and acetone.

Materials:

-

This compound hydrochloride (99%)

-

Acetone (ACS grade)

-

Glacial acetic acid

-

Ethanol (200 proof)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Safety Precautions: this compound is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Procedure:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask, dissolve 15.8 g (0.1 mol) of this compound hydrochloride in 100 mL of ethanol.

-

Add 7.3 mL (0.1 mol) of acetone to the solution.

-

Stir the mixture at room temperature for 1 hour to form the m-tolylhydrazone of acetone.

-

-

Cyclization:

-

To the reaction mixture, add 50 mL of glacial acetic acid.

-

Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold water.

-

Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 6-methylindole.

-

Data Summary:

| Parameter | Value |

| This compound HCl | 15.8 g (0.1 mol) |

| Acetone | 7.3 mL (0.1 mol) |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 4 hours |

| Expected Yield | 75-85% |

Part 2: The Knorr Pyrazole Synthesis - Accessing Pyrazolone Scaffolds

The Knorr pyrazole synthesis is another cornerstone reaction in heterocyclic chemistry, providing a straightforward route to pyrazole and pyrazolone derivatives.[2][4] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester. The use of this compound in this synthesis leads to the formation of N-(m-tolyl)-substituted pyrazolones, which are valuable intermediates in their own right.

Mechanistic Pathway and Regioselectivity

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the formation of the pyrazolone ring after the elimination of ethanol.[2]

Caption: Workflow of the Knorr Pyrazolone Synthesis.

Pharmaceutical Relevance of Tolyl-Pyrazolones